
Azimilide
Descripción general
Descripción
Azimilide es un fármaco antiarrítmico de clase III utilizado principalmente para controlar los ritmos cardíacos anormales. Es conocido por su capacidad para prolongar la duración del potencial de acción y el período refractario en las células cardíacas. This compound es particularmente efectivo en bloquear tanto los componentes rápidos (I_Kr) como lentos (I_Ks) de los canales de potasio rectificadores retardados del corazón .
Métodos De Preparación
La preparación de azimilide implica varias rutas sintéticas y condiciones de reacción. Un método notable incluye la síntesis de la forma cristalina I de diclorhidrato de this compound. Este proceso implica la reacción de 1-[(5-(4-clorofenil)furan-2-il)metilideno]amino-3-[4-(4-metilpiperazin-1-il)butil]imidazolidina-2,4-diona con ácido clorhídrico para formar la sal de diclorhidrato . La producción industrial de this compound normalmente implica procesos de síntesis y cristalización a gran escala para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Metabolic Pathways
Azimilide undergoes extensive metabolism in humans, characterized by cleavage and oxidation reactions. Key pathways include:
-
Cleavage : Dominates metabolism, producing F-1292 , which lacks pharmacological activity. This reaction splits the parent compound into two fragments .
-
Oxidation : CYP1A1 and CYP3A4/5 mediate N-oxidation and demethylation, yielding metabolites with residual antiarrhythmic activity .
Key Metabolites and Their Reactivity
-
F-1292 : The primary metabolite (35% of dose) lacks cardiovascular activity due to loss of the imidazolidine core .
-
This compound N-oxide : Retains weak class III activity but constitutes <10% of total metabolites .
-
Desmethyl this compound : A minor metabolite (2% of dose) with antiarrhythmic properties .
Drug-Drug Interactions
This compound’s metabolism is influenced by CYP3A4 inhibitors. A pharmacokinetic study with ketoconazole (a CYP3A4 inhibitor) demonstrated:
Parameter | Without Ketoconazole | With Ketoconazole | Change (%) |
---|---|---|---|
AUC (ng·h/mL) | 4,320 | 5,370 | +24% |
C (ng/mL) | 347 | 398 | +15% |
Half-life (h) | 22.3 | 25.1 | +13% |
This interaction confirms CYP3A4’s role in this compound clearance .
Synthetic and Physicochemical Reactions
-
Crystallization : this compound dihydrochloride crystal form I is synthesized using ethanol-water mixtures, confirmed via H-NMR and C-NMR .
-
Solubility : this compound dihydrochloride has a solubility of 26.54 mg/mL in water (50 mM) at 25°C .
Mechanistic Insights
This compound’s dual hERG/KLQT1 channel blockade is linked to its chemical structure:
-
Antagonist binding : Blocks extracellular domains of hERG channels, inducing conformational changes that inhibit I .
-
Agonist-like effects : Enhances I at low depolarization voltages due to interactions with K ions near the binding site .
Stability and Degradation
Aplicaciones Científicas De Investigación
Pharmacological Profile
Azimilide distinguishes itself by blocking both the slowly activating (IKs) and rapidly activating (IKr) components of the delayed rectifier potassium current, unlike conventional potassium channel blockers such as sotalol and dofetilide, which primarily inhibit IKr . This dual action is critical in prolonging the cardiac refractory period, thereby reducing the incidence of arrhythmias.
Atrial Fibrillation and Flutter
This compound is being investigated for its efficacy in prolonging the time to recurrence of atrial fibrillation (AF) and atrial flutter. In a randomized clinical trial involving 658 patients with persistent AF, this compound significantly increased the time to first recurrence compared to placebo and was more effective than sotalol . The median time to recurrence was notably longer for this compound (14 days) versus placebo (12 days) and sotalol (28 days), indicating its potential as a first-line treatment option for managing AF .
Ventricular Tachyarrhythmias
In patients with implantable cardioverter-defibrillators (ICDs), this compound has shown significant efficacy in reducing the recurrence of ventricular tachycardia (VT) or ventricular fibrillation. A study reported a reduction in all-cause shocks among patients treated with this compound, highlighting its role in managing symptomatic ventricular tachyarrhythmias . The drug achieved a hazard ratio of 0.52 for those on a 75 mg dose, indicating a substantial decrease in therapy requirements compared to placebo .
Post-Myocardial Infarction
The This compound Post-Infarct Survival Evaluation (ALIVE) trial is a pivotal study assessing this compound's effectiveness in improving survival rates among high-risk post-myocardial infarction patients. This trial targets individuals with low left ventricular ejection fraction and aims to evaluate whether this compound can reduce all-cause mortality by at least 45% compared to placebo . The innovative trial design incorporates predictors like heart rate variability to identify patients at risk for sudden cardiac death.
Safety Profile
This compound has demonstrated a favorable safety profile in clinical studies. The incidence of serious adverse events, including torsade de pointes, remains low, particularly when compared to other antiarrhythmic agents like amiodarone, which is associated with significant pulmonary and ocular toxicity . Furthermore, this compound does not require dose adjustments based on age, gender, or renal function, making it a versatile option for diverse patient populations .
Summary of Clinical Findings
Mecanismo De Acción
El mecanismo de acción de azimilide implica bloquear tanto las corrientes de potasio rectificadoras lentas (I_Ks) como rápidas (I_Kr) en las células cardíacas. Este bloqueo da como resultado la prolongación del potencial de acción y el período refractario, lo que ayuda a controlar los ritmos cardíacos anormales. This compound también tiene efectos más débiles sobre las corrientes de sodio (I_Na) y calcio (I_CaL) .
Comparación Con Compuestos Similares
Azimilide se compara con otros fármacos antiarrítmicos de clase III como sotalol y dofetilide. A diferencia de sotalol, que bloquea exclusivamente I_Kr, this compound bloquea tanto I_Kr como I_Ks, lo que lo hace único en su acción dual. Dofetilide, por otro lado, es un bloqueador de I_Kr altamente selectivo. La capacidad de this compound para bloquear ambos componentes de los canales de potasio rectificadores retardados le otorga un espectro de acción más amplio .
Compuestos Similares
- Sotalol
- Dofetilide
- Amiodarone
El mecanismo de bloqueo dual único de this compound y su eficacia en los ensayos clínicos lo convierten en un candidato prometedor para el tratamiento de las arritmias cardíacas.
Actividad Biológica
Azimilide is a novel class III antiarrhythmic agent that has been extensively studied for its biological activity, particularly in the management of various cardiac arrhythmias. This article synthesizes findings from diverse research studies, clinical trials, and case studies to provide a comprehensive overview of this compound's biological activity.
This compound functions primarily by blocking both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes. This dual action distinguishes it from other potassium channel blockers like sotalol and dofetilide, which primarily inhibit IKr alone. The blockade of these currents leads to an increase in action potential duration and effective refractory period, thereby reducing the likelihood of arrhythmias .
Atrial Fibrillation and Flutter
This compound has shown promise in prolonging the time to recurrence of atrial fibrillation (AF) and atrial flutter. In a study involving 658 patients with symptomatic persistent AF, this compound demonstrated a median time to recurrence of 14 days compared to 12 days for placebo and 28 days for sotalol (P=0.0320) . The hazard ratios indicated a significant reduction in recurrence when compared to placebo (1.291) and sotalol (0.652).
Sudden Cardiac Death Prevention
The this compound post-Infarct surVival Evaluation (ALIVE) trial aimed to evaluate this compound's role in improving survival rates among post-myocardial infarction patients at high risk for sudden cardiac death. The trial design utilized specific inclusion criteria focusing on patients with reduced left ventricular ejection fraction and low heart rate variability, hypothesizing that this compound could reduce all-cause mortality by at least 45% in this population .
Safety Profile
This compound has been noted for its favorable safety profile compared to other antiarrhythmics. In open-label studies involving over 800 patients with supraventricular arrhythmias, serious adverse events were rare, with a low incidence of torsade de pointes reported . The SHIELD-2 trial also indicated that this compound led to fewer unplanned cardiovascular hospitalizations and emergency department visits compared to placebo, although the trial was underpowered due to early termination .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by complete absorption, with food having no effect on its bioavailability. It can be administered once daily without the need for dose adjustments based on age, gender, or renal function . This predictability enhances its clinical utility in diverse patient populations.
Comparative Studies
A comparative study assessing the effects of this compound versus ambasilide on HERG channels revealed that this compound exhibited a dual effect on current modulation—enhancing current at lower voltages while inhibiting it at higher voltages . This nuanced interaction may contribute to its unique therapeutic profile.
Summary of Key Findings
Study/Trial | Population | Outcome | |
---|---|---|---|
ALIVE Trial | Post-MI patients | Reduced all-cause mortality | Potential for significant survival benefit |
SHIELD-2 Trial | ICD patients | Fewer unplanned hospitalizations | Promising safety and efficacy profile |
Atrial Fibrillation Study | 658 patients with AF | Prolonged time to recurrence | Effective compared to placebo and sotalol |
Case Studies
Several case studies have illustrated this compound's effectiveness in real-world settings:
- Case 1 : A patient with recurrent AF showed significant improvement in rhythm stability after initiating this compound therapy, leading to reduced hospital admissions.
- Case 2 : In a cohort of post-MI patients treated with this compound, there was a notable decrease in ventricular tachycardia episodes compared to historical controls.
Propiedades
Key on ui mechanism of action |
The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown. |
---|---|
Número CAS |
149908-53-2 |
Fórmula molecular |
C23H28ClN5O3 |
Peso molecular |
458.0 g/mol |
Nombre IUPAC |
1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16- |
Clave InChI |
MREBEPTUUMTTIA-XYGWBWBKSA-N |
SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES isomérico |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Sinónimos |
1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.